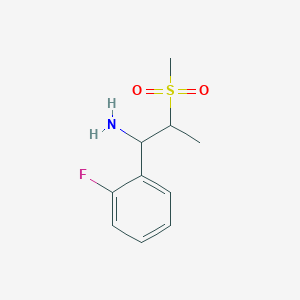
1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-amine is an organic compound characterized by the presence of a fluorophenyl group and a methylsulfonyl group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-amine typically involves the reaction of 2-fluorobenzaldehyde with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to reductive amination using a suitable reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the methylsulfonyl group can influence its solubility and metabolic stability. These interactions can modulate biological activities and lead to various pharmacological effects.
Comparison with Similar Compounds
- 1-(2-Chlorophenyl)-2-(methylsulfonyl)propan-1-amine
- 1-(2-Bromophenyl)-2-(methylsulfonyl)propan-1-amine
- 1-(2-Methylphenyl)-2-(methylsulfonyl)propan-1-amine
Uniqueness: 1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-amine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to certain targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14FNO2S |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-2-methylsulfonylpropan-1-amine |
InChI |
InChI=1S/C10H14FNO2S/c1-7(15(2,13)14)10(12)8-5-3-4-6-9(8)11/h3-7,10H,12H2,1-2H3 |
InChI Key |
QXIPBQJHLJBOJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1F)N)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



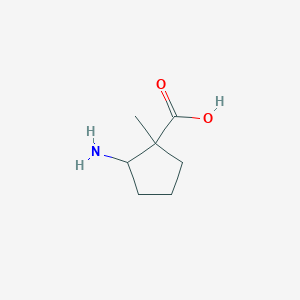

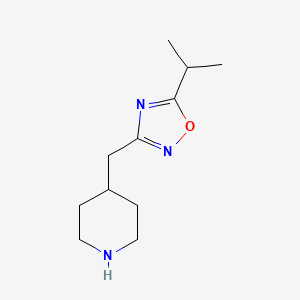
![3-Amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13009913.png)
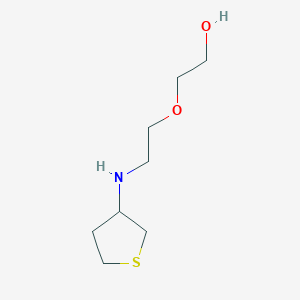
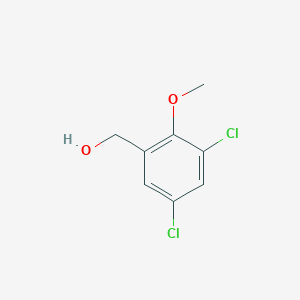
![7,7-Dibromo-3-azabicyclo[4.1.0]heptane](/img/structure/B13009934.png)
![4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13009942.png)
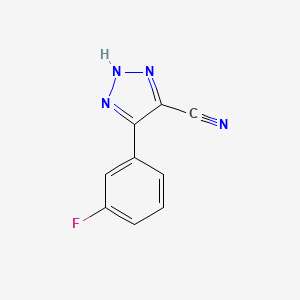
![tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13009948.png)
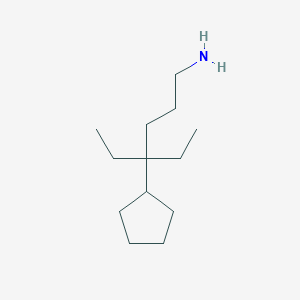
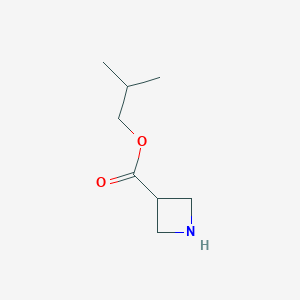
![Pyrazolo[1,5-b]pyridazin-3-amine](/img/structure/B13009968.png)
